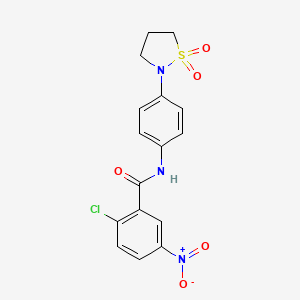

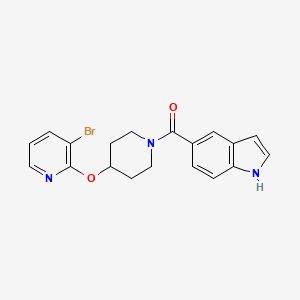

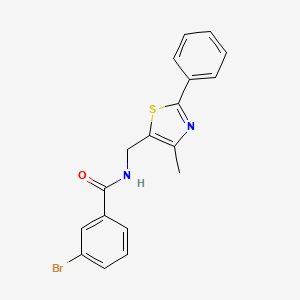

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Synthesized derivatives of related compounds have been shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. For instance, certain derivatives were evaluated for their antibacterial and antifungal properties, indicating that some synthesized compounds displayed promising antibacterial activities, which merits further exploration as potential antimicrobials (Patel & Dhameliya, 2010).

Antidiabetic Agents

- A series of derivatives were synthesized and assessed for their antidiabetic effects, with certain compounds showing potent activity against α-glucosidase, an enzyme relevant to diabetes management. This highlights the potential of such compounds in developing new antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

DNA Crosslinking Agents

- Compounds related to "2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide" have been investigated for their ability to induce DNA crosslinking, a property that can be leveraged in designing novel anticancer drugs. For example, derivatives of CB1954, a prodrug activated in hypoxic tumor cells, have been explored for their DNA crosslinking capabilities, demonstrating potential in cancer therapy (Knox et al., 1993).

Molecular Docking and Simulation Studies

- The applications extend into computational chemistry, where molecular docking and dynamic simulation studies of related compounds have been performed to understand their interactions with biological targets, such as enzymes involved in diabetes. This not only aids in the rational design of drugs but also in predicting their efficacy and optimizing their properties for better therapeutic outcomes (Thakral, Narang, Kumar, & Singh, 2020).

Electrochemical Studies

- Electrochemical studies of similar compounds provide insights into their redox behavior, which is crucial for understanding their mechanism of action, especially for compounds acting through redox-dependent pathways. This can inform the development of drugs with optimized redox properties for various therapeutic applications (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009).

Propriétés

IUPAC Name |

2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5S/c17-15-7-6-13(20(22)23)10-14(15)16(21)18-11-2-4-12(5-3-11)19-8-1-9-26(19,24)25/h2-7,10H,1,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJIDAIOUPXZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)

![N-(4-isopropylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2799909.png)

![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)